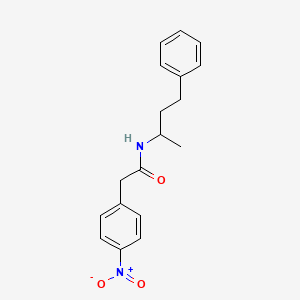

2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide

Descripción

2-(4-Nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide is an acetamide derivative featuring a 4-nitrophenyl group attached to the acetamide’s carbonyl carbon and a 4-phenylbutan-2-yl substituent on the nitrogen.

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-14(7-8-15-5-3-2-4-6-15)19-18(21)13-16-9-11-17(12-10-16)20(22)23/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRBROQHLYMHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves the reaction of 4-nitroaniline with 4-phenylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Oxidation: The phenylbutan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Various nucleophiles (e.g., amines, alcohols), organic solvents (e.g., dichloromethane)

Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

Reduction: 2-(4-aminophenyl)-N-(4-phenylbutan-2-yl)acetamide

Substitution: Various substituted acetamides depending on the nucleophile used

Oxidation: Corresponding ketones or carboxylic acids

Aplicaciones Científicas De Investigación

2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary based on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenyl Acetamides

2-(4-Chlorophenyl)-N-(4-Phenylbutan-2-yl)Acetamide

- Structural Difference : The nitro group is replaced with a chloro substituent.

- Properties :

- Impact : Chloro’s weaker electron-withdrawing effect may reduce polar interactions compared to nitro, altering binding affinities in biological systems.

N-(3-Acetamidophenyl)-2-(4-Nitrophenyl)Acetamide

- Structural Difference : The 4-phenylbutan-2-yl group is replaced with a 3-acetamidophenyl substituent.

- Properties :

Alkyl/Aryl-Substituted Acetamides

N-(3,3-Diphenylpropyl)-2-(4-Nitrophenyl)Acetamide

- Structural Difference : The 4-phenylbutan-2-yl group is replaced with a bulkier 3,3-diphenylpropyl chain.

- Synthesis : Involves reduction of the nitro group to amine (e.g., compound 40007) using Zn/HCl .

- Impact : Increased steric bulk may hinder target engagement but enhance stability against metabolic degradation.

2-[1-(2-Chlorobenzoyl)Piperidin-4-yl]-N-(4-Phenylbutan-2-yl)Acetamide

- Structural Difference : Incorporates a piperidin-4-yl group with a 2-chlorobenzoyl substitution.

Heterocyclic and Thioacetamide Derivatives

Thiadiazole Derivatives (Compounds 3 and 8 from )

- Structure: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide.

- Activity : Exhibits 92.36% Akt inhibition and induces apoptosis in glioma cells, outperforming simpler acetamides .

- Key Interactions : π-π stacking and hydrogen bonding via thiadiazole and nitro groups .

N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide (ST57)

- Structural Difference : Replaces oxygen with sulfur in the acetamide backbone.

- Synthesis: Thiophenol and 2-bromoacetic acid under basic conditions .

Pharmacological and Physicochemical Properties

Physicochemical Properties

*Sensor L1’s hexyloxy group increases logP, enhancing anion-sensing capabilities via hydrophobic interactions .

Actividad Biológica

2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group and a phenylbutan-2-yl moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 314.39 g/mol.

Antimicrobial Activity

Research indicates that 2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, potentially inhibiting bacterial growth through mechanisms such as enzyme inhibition or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 16 µg/mL | Enzyme inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Unknown |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell division, making it a candidate for further investigation in cancer therapy.

Table 2: Anticancer Activity Findings

| Cancer Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 7.5 | Inhibition of proliferation |

The biological activity of 2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide is primarily attributed to its interaction with specific molecular targets within microbial and cancer cells. For antimicrobial effects, the compound may inhibit key enzymes involved in bacterial metabolism or disrupt the integrity of the bacterial cell membrane. In terms of anticancer effects, it likely interferes with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory and clinical settings:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as an alternative treatment option.

- Cancer Cell Line Research : In vitro studies using HeLa and MCF-7 cell lines showed that treatment with 2-(4-nitrophenyl)-N-(4-phenylbutan-2-yl)acetamide resulted in a marked decrease in cell viability, highlighting its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.